4-Hydroxypiperidine-N-dithiocarboxylate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
89970-78-5 |
|---|---|
Molecular Formula |
C6H10NNaOS2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
sodium;4-hydroxypiperidine-1-carbodithioate |
InChI |
InChI=1S/C6H11NOS2.Na/c8-5-1-3-7(4-2-5)6(9)10;/h5,8H,1-4H2,(H,9,10);/q;+1/p-1 |
InChI Key |
YPVKLEKSSJSAOZ-UHFFFAOYSA-M |
SMILES |
C1CN(CCC1O)C(=S)[S-].[Na+] |
Canonical SMILES |
C1CN(CCC1O)C(=S)[S-].[Na+] |
Other CAS No. |
89970-78-5 |
Synonyms |
4-hydroxypiperidine-N-dithiocarboxylate HP-N-DTC para-hydroxypiperidine-N-dithiocarboxylate |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Precursor Chemistry
Synthesis of 4-Hydroxypiperidine-N-dithiocarboxylate
The synthesis of dithiocarbamates from secondary amines is a well-established class of reactions in organic chemistry. thieme-connect.com The creation of this compound, typically as a salt (e.g., sodium or potassium salt), follows a direct and efficient pathway from the 4-hydroxypiperidine (B117109) precursor.
The fundamental reaction for synthesizing this compound involves the nucleophilic addition of 4-hydroxypiperidine, a secondary amine, to carbon disulfide (CS₂). This reaction is generally carried out in the presence of a base. researchgate.net
The mechanism proceeds as follows:
Nucleophilic Attack: The nitrogen atom of the 4-hydroxypiperidine molecule acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This step forms a zwitterionic intermediate, dithiocarbamic acid.
Deprotonation: A base, such as sodium hydroxide (B78521) or potassium hydroxide, is used to deprotonate the dithiocarbamic acid intermediate. thieme-connect.com This results in the formation of the corresponding dithiocarbamate (B8719985) salt (e.g., sodium this compound) and water.
Figure 1: General reaction scheme for the synthesis of Sodium this compound.
While the direct synthesis of dithiocarbamate salts from amines and CS₂ is often performed without a catalyst, the choice of solvent and base plays a significant role in the reaction's efficiency and yield. thieme-connect.comnih.gov
Solvent Systems: The reaction is commonly performed in aqueous or alcoholic media. For instance, dissolving 4-hydroxypiperidine and sodium hydroxide in water provides a suitable medium for the dropwise addition of carbon disulfide, leading to the precipitation of the product. researchgate.net Ethanol has also been used effectively as a solvent. ijcrt.orgiosrjournals.org Recent advancements have explored the use of green solvents, such as deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), which promote high yields and allow for easier, environmentally friendly work-ups. rsc.org Solvent-free conditions have also been successfully applied for the synthesis of other dithiocarbamates, representing a highly atom-economic approach. nih.govorganic-chemistry.org
Bases and Catalytic Agents: A strong base like sodium hydroxide or potassium hydroxide is crucial for driving the reaction to completion by forming the stable dithiocarbamate salt. thieme-connect.comresearchgate.netiosrjournals.org The concentration of the base can be a determining factor in the reaction's outcome. researchgate.net For the synthesis of dithiocarbamate esters, various catalytic systems, including copper- and triflic acid-promoted multicomponent reactions, have been developed, although these are not typically required for the synthesis of the simple dithiocarbamate salt. organic-chemistry.orgrsc.org
The following table summarizes the impact of different solvent systems on dithiocarbamate synthesis.
| Solvent System | Advantages | Disadvantages | Yield | Citations |
| Water | Inexpensive, non-toxic, good solubility for amine and base. | Product may have some water solubility, requiring careful isolation. | Generally Good to High | researchgate.net |
| Ethanol | Good solvent for reactants, can facilitate precipitation. | Flammable, requires removal post-reaction. | Generally Good to High | ijcrt.orgiosrjournals.org |
| Solvent-Free | Highly atom-economic, simple work-up, reduced waste. | May require specific temperature control for liquid reactants. | Excellent | nih.govorganic-chemistry.org |
| Green Solvents (PEG, DES) | Environmentally friendly, recyclable, can lead to high yields. | May be more expensive than traditional solvents. | High | rsc.org |
Scaling up the synthesis of this compound for industrial production requires optimizing several parameters to ensure efficiency, cost-effectiveness, and safety. Key strategies include:
One-Pot Procedures: The inherent nature of the reaction as a one-pot, three-component condensation is a major advantage for scalability, as it minimizes the need for isolating intermediates and reduces processing time and cost. rsc.org
Process Parameter Control: Careful control of reaction conditions such as temperature (often cooled in an ice bath to manage the exothermic reaction), stirring rate, and the rate of addition of carbon disulfide is essential for maximizing yield and ensuring product purity. researchgate.netijcrt.org
Raw Material Sourcing: The use of readily available and inexpensive starting materials—4-hydroxypiperidine, carbon disulfide, and a common base like NaOH—makes the process economically viable. organic-chemistry.org
Downstream Processing: Optimization of the work-up procedure is critical. This typically involves simple filtration of the precipitated product, followed by washing with a suitable solvent like diethyl ether to remove unreacted starting materials and impurities, and subsequent drying under vacuum. researchgate.netnih.govijcrt.org
Adoption of Green Chemistry Principles: Implementing solvent-free conditions or using recyclable green solvents like PEG can significantly reduce the environmental impact and operational costs associated with solvent waste disposal. nih.govrsc.org The Design-Build-Test-Learn (DBTL) framework, though often applied in biomanufacturing, provides a conceptual model for systematically optimizing the entire chemical synthesis cycle for industrial scale-up. nih.gov
Advanced Synthesis of Substituted Piperidine (B6355638) Precursors
The versatility and utility of dithiocarbamates are often expanded by starting with specifically functionalized precursors. The synthesis of substituted 4-hydroxypiperidine scaffolds, particularly with stereochemical control, is a field of active research.
Achieving stereocontrol in the synthesis of the 4-hydroxypiperidine ring is crucial for applications where specific stereoisomers are required. Several advanced methodologies have been developed:
Aza-Prins Cyclization: This method provides a straightforward and highly diastereoselective route to cis-4-hydroxypiperidines, allowing for substitution at the C2 and C4 positions. rsc.org
Catalytic Hydrogenation: The hydrogenation of substituted pyridine (B92270) precursors is a common and effective strategy. researchgate.netnih.gov For example, palladium- or rhodium-catalyzed hydrogenation of appropriately substituted pyridines can yield highly functionalized piperidines, with stereoselectivity often influenced by the catalyst and existing substituents. nih.gov
Alkene Cyclization: Palladium-catalyzed enantioselective intramolecular cyclization of non-activated alkenes has been developed as an approach to form substituted piperidines with high stereocontrol. nih.gov
Biocatalysis and Radical Coupling: A modern, modular approach combines scalable enzymatic C-H oxidation to introduce a hydroxyl group onto a piperidine ring with high stereoselectivity. chemistryviews.org This hydroxylated intermediate can then undergo radical cross-coupling reactions to install other substituents, streamlining the synthesis of complex, enantiopure piperidines. chemistryviews.org
Deconstructive Aminolysis: In a novel approach, bridged δ-lactam-γ-lactones can be transformed into highly decorated 3-hydroxy-2-piperidinone carboxamides in a stereocontrolled manner via palladium-catalyzed aminolysis, showcasing advanced methods for creating related β-hydroxypiperidine structures. nih.gov
The following table highlights key stereoselective synthetic methods.
| Method | Key Features | Stereocontrol | Citations |
| Aza-Prins Cyclization | Diastereoselective synthesis of cis-4-hydroxypiperidines. | High Diastereoselectivity | rsc.org |
| Catalytic Hydrogenation | Reduction of substituted pyridines; wide substrate scope. | Dependent on catalyst and substrate. | researchgate.netnih.gov |
| Enantioselective Alkene Cyclization | Pd-catalyzed intramolecular reaction. | High Enantioselectivity | nih.gov |
| Biocatalytic Hydroxylation | Enzymatic C-H oxidation for hydroxyl introduction. | High Enantioselectivity | chemistryviews.org |
Direct functionalization of a pre-formed piperidine ring is a powerful strategy for creating a library of derivatives. researchgate.net This avoids the need to build the ring from scratch for each new analogue.
Site-Selective C-H Functionalization: This is a state-of-the-art strategy for introducing substituents at specific positions (C2, C3, or C4) on the piperidine ring. The site selectivity is controlled by the choice of catalyst (e.g., dirhodium catalysts) and the nature of the nitrogen-protecting group, which can steer the reaction by either electronic or steric effects. nih.gov
α-Functionalization: The position alpha to the nitrogen (C2) can be functionalized through methods like lithiation followed by reaction with electrophiles. youtube.com More advanced techniques involve photoredox catalysis and C-H insertions via metal carbenoids to achieve α-arylation and other transformations with high diastereoselectivity. researchgate.netscinapse.io
Indirect C3 Functionalization: The C3 position is electronically deactivated, making direct C-H functionalization challenging. An indirect approach involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) intermediate, followed by a reductive ring-opening of the cyclopropane (B1198618) to install the desired functionality at C3. nih.gov
Hydrogenation of Functionalized Pyridines: A widely used method involves first synthesizing a substituted pyridine ring and then reducing it to the corresponding piperidine. researchgate.net This allows for the introduction of a wide variety of functional groups that are stable to the hydrogenation conditions. Numerous catalysts, both heterogeneous (e.g., Pd/C, PtO₂) and homogeneous, are employed for this transformation. researchgate.netnih.gov
Elucidation of Coordination Chemistry and Metal Complexation
Intrinsic Ligand Properties of 4-Hydroxypiperidine-N-dithiocarboxylate
The ability of this compound to form stable metal complexes stems from the unique electronic and structural characteristics of the dithiocarbamate (B8719985) group.
Table 1: Main Resonance Structures of the Dithiocarbamate Moiety
| Resonance Structure | Description | Significance |
| Structure I | The negative charge is localized on one sulfur atom, with a single bond between carbon and nitrogen. | Contributes to the overall hybrid structure. |
| Structure II (Thioureide Form) | A double bond exists between the carbon and nitrogen atoms (C=N⁺), with the negative charge distributed between the two sulfur atoms. mdpi.comnih.gov | This is a major contributor, enhancing the C-N bond order and increasing electron density on the sulfur atoms. wikipedia.orgnih.gov It is considered a "hard" ligand form, capable of stabilizing metals in higher oxidation states. mdpi.com |
| Structure III | The negative charge is localized on the other sulfur atom, similar to Structure I. | Contributes to the delocalization and stability of the anion. |
The two sulfur donor atoms of the dithiocarbamate group allow for several modes of coordination to a metal center. researchgate.net The most common coordination pathway is a symmetrical bidentate or chelating mode, where both sulfur atoms bind to the same metal ion, forming a stable four-membered ring. nih.govpreprints.org However, other binding modes are well-documented.
Monodentate: In this mode, only one of the sulfur atoms coordinates to the metal center. preprints.orgresearchgate.net This is less common but has been observed in certain organotin(IV) complexes, such as one derived from 4-hydroxypiperidine (B117109) dithiocarbamate, which resulted in a distorted tetrahedral geometry around the tin atom. nih.gov
Bidentate (Chelating): This is the most prevalent coordination mode, where the ligand acts as a chelate, binding to the metal through both sulfur atoms. nih.govresearchgate.net This forms a highly stable complex due to the chelate effect.
Bridging: Dithiocarbamate ligands can also act as a bridge between two or more metal centers. researchgate.netpreprints.org This can occur in an anisobidentate bridging fashion, where one sulfur atom is bonded to one metal while the other bridges to an adjacent molecule, resulting in dissimilar metal-sulfur bond distances. preprints.orgresearchgate.net
Table 2: Coordination Modes of Dithiocarbamate Ligands
| Coordination Mode | Description | Example Structure |
| Monodentate | One sulfur atom is bonded to the metal center. researchgate.net | M-S-C(S)-NR₂ |
| Bidentate (Chelating) | Both sulfur atoms are bonded to the same metal center, forming a four-membered ring. researchgate.net | M(S₂CNR₂) |
| Bidentate Bridging | The ligand links two different metal centers, with each sulfur atom coordinating to a different metal. researchgate.netsysrevpharm.org | M-S-C(S)-NR₂-M' |
| Anisobidentate Bridging | One sulfur atom chelates to a metal while the other bridges to an adjacent metal. preprints.orgresearchgate.net | M(μ-S,S')-M' |
The strength and stability of the bond between this compound and a metal ion are governed by a combination of electronic and steric factors.
Electronic Factors:
Hard and Soft Acid-Base (HSAB) Principle: The dithiocarbamate ligand is considered a "soft" ligand due to the presence of the two sulfur donor atoms, which makes it an excellent chelating agent for soft metal ions. mdpi.comnih.gov However, the thioureide resonance form introduces "hard" character, allowing it to stabilize metals in a wide range of oxidation states, including higher ones. mdpi.comnih.govnih.gov
Electron-Donating Properties: The delocalization of the nitrogen lone pair enhances the electron density on the sulfur atoms, making them strong electron donors and facilitating robust bond formation with electron-deficient metal centers. researchgate.net
Tunability: The properties of the ligand can be fine-tuned by the judicious choice of substituents on the nitrogen atom. nih.gov In the case of this compound, the piperidine (B6355638) ring and its hydroxyl group influence the electronic environment and, consequently, the binding affinity.
Steric Factors:
Small Bite Angle: The geometry of the CSS group results in a small S-M-S angle, known as the "bite angle". nih.govsysrevpharm.org This small angle is highly compatible with the coordination geometries of most metals in the periodic table, contributing to the formation of stable complexes. sysrevpharm.org
Planar and Non-Demanding Nature: The dithiocarbamate moiety is planar and generally considered sterically non-demanding, which allows it to coordinate to a wide variety of metal centers without significant steric hindrance. nih.govnih.gov
Formation and Characterization of Metal Complexes with this compound
The versatile ligand properties of this compound enable the formation of numerous metal complexes, with organotin(IV) derivatives being a well-studied class.
The combination of the organotin(IV) moiety and the dithiocarbamate ligand results in complexes with unique structural features and potential applications. The general formula for these compounds is typically RₙSn(S₂CNR'R")₄₋ₙ, where n can be 1, 2, or 3. mdpi.compreprints.org
While various methods exist for preparing organotin(IV) dithiocarbamate complexes, the in situ method is widely regarded as the most effective and is the most commonly reported. nih.govmdpi.compreprints.org This approach is preferred because the dithiocarbamate ligand, in its free acid or simple salt form, is often unstable, particularly at temperatures above 4 °C. preprints.orgmdpi.com Higher temperatures can cause the ligand to decompose into byproducts like carbon dioxide and hydrogen sulfide. preprints.org
The in situ synthesis is a one-pot reaction that involves the following general steps:
A secondary amine (4-hydroxypiperidine) is dissolved in a suitable solvent, often cold ethanol. mdpi.compreprints.org
An aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to the solution. wikipedia.org In some variations, an ammonia (B1221849) solution is used to provide the necessary basic conditions. nih.gov
Carbon disulfide (CS₂) is added dropwise to the cold, stirred solution. preprints.org This reaction is exothermic and results in the formation of the dithiocarbamate salt in the reaction mixture. preprints.orgnih.gov
The appropriate organotin(IV) chloride (e.g., R₂SnCl₂, R₃SnCl) is then added directly to this freshly prepared ligand solution. nih.govresearchgate.net
The reaction mixture is stirred for a few hours, during which the organotin(IV) dithiocarbamate complex precipitates out of the solution. nih.govnih.gov The resulting solid can then be isolated by filtration.
This method circumvents the need to isolate the thermally unstable dithiocarbamate salt, leading to good yields (often over 50%) and high-purity products. mdpi.comnih.gov The stoichiometry of the reaction is determined by the number of labile chloride ions on the organotin(IV) precursor that are replaced by the dithiocarbamate ligand. nih.gov
Organotin(IV) Dithiocarbamate Complexes
Exploration of Coordination Geometries: Distorted Tetrahedral, Anisobidentate, and Distorted Octahedral Configurations
Anisobidentate Coordination: In many diorganotin(IV) complexes, such as [Me₂Sn(4-OHPCDTA)₂] and [n-Bu₂Sn(4-OHPCDTA)₂], the dithiocarbamate ligand binds in an anisobidentate fashion. bath.ac.uk This means that the two sulfur atoms of the ligand form two bonds to the tin center, but these Sn-S bonds are of unequal length. This asymmetry is a common feature of dithiocarbamate complexes and leads to more complex coordination polyhedra. For instance, in these diorganotin(IV) compounds, the coordination geometry around the tin atom is best described as a skew trapezoidal bipyramid. bath.ac.uk
Distorted Tetrahedral Geometry: A change in the stoichiometry and the organic groups on the tin center can lead to a different coordination mode and geometry. In the triphenyltin(IV) complex, [Ph₃Sn(4-OHPCDTA)], the dithiocarbamate ligand acts in a monodentate fashion, coordinating through only one of its sulfur atoms. bath.ac.uk This results in a four-coordinate tin center with a geometry described as distorted tetrahedral. bath.ac.uk
Distorted Octahedral Geometry: While less specifically documented for this compound itself, dithiocarbamate ligands in general are well-known to form six-coordinate complexes with transition metals, often resulting in distorted octahedral geometries. mdpi.com This distortion arises from the relatively small "bite" angle of the chelating dithiocarbamate ligand, which is the angle formed by the two coordinating sulfur atoms and the metal center (S-M-S). This angle is typically much smaller than the ideal 90° of a perfect octahedron. For example, in ruthenium complexes with similar dithiocarbamate ligands, S₆ donor sets create distorted octahedral environments. mdpi.com
| Complex | Metal Center | Ligand Coordination | Resulting Geometry |
| [Me₂Sn(4-OHPCDTA)₂] | Diorganotin(IV) | Anisobidentate | Skew Trapezoidal Bipyramid bath.ac.uk |
| [n-Bu₂Sn(4-OHPCDTA)₂] | Diorganotin(IV) | Anisobidentate | Skew Trapezoidal Bipyramid bath.ac.uk |
| [Ph₃Sn(4-OHPCDTA)] | Triorganotin(IV) | Monodentate | Distorted Tetrahedral bath.ac.uk |
Stereochemical Influence of Alkyl/Aryl Substituents on the Tin Center
The organic substituents (R groups) attached to the tin atom in organotin(IV) dithiocarbamate complexes play a crucial role in determining the final stereochemistry and molecular structure. The size and electronic nature of these groups dictate not only the coordination number of the tin atom but also the coordination mode of the dithiocarbamate ligand.
Research on complexes of this compound demonstrates this influence clearly. bath.ac.uk
Dialkyltin Moieties (e.g., Me₂, n-Bu₂): When two smaller alkyl groups like methyl (Me) or n-butyl (n-Bu) are attached to the tin center, there is sufficient steric room to accommodate two bidentate dithiocarbamate ligands. This leads to six-coordinate complexes such as [Me₂Sn(4-OHPCDTA)₂] and [n-Bu₂Sn(4-OHPCDTA)₂]. bath.ac.uk In these cases, the ligands adopt the previously mentioned anisobidentate coordination, resulting in a skew trapezoidal bipyramidal geometry. bath.ac.uk
Triaryl Moieties (e.g., Ph₃): In contrast, when three bulky aryl groups like phenyl (Ph) are present on the tin atom, as in [Ph₃Sn(4-OHPCDTA)], the steric hindrance is significantly increased. This crowding around the metal center prevents the dithiocarbamate ligand from binding in a bidentate fashion. Consequently, the ligand coordinates through a single sulfur atom (monodentate), leading to a lower coordination number of four and a distorted tetrahedral geometry. bath.ac.uk
This trend highlights a fundamental principle in the coordination chemistry of these systems: a balance between the steric demands of the organic groups on the metal and the chelating ability of the dithiocarbamate ligand dictates the ultimate structure.
Complexation with Diverse Metal Ions (Transition, Main Group, Lanthanides, Actinides)
The robust coordinating ability of the dithiocarbamate functional group allows this compound to form complexes with a wide variety of metal ions from across the periodic table.
Main Group Metals: The most extensively studied examples involve main group elements, particularly tin(IV). As detailed in the previous sections, both diorganotin(IV) and triorganotin(IV) precursors react readily with this compound to form stable complexes with well-defined structures. bath.ac.uk Additionally, related hydroxypiperidinium cations have been used in the formation of complex iodoantimonates(III), indicating the utility of the piperidine moiety in the crystal engineering of main group metal-halide frameworks. bohrium.com
Transition Metals: Dithiocarbamate ligands are classic chelators for transition metals. Although specific studies on the 4-hydroxy derivative are less common, the general behavior of piperidine dithiocarbamate provides a strong precedent. It readily forms complexes with metals like palladium(II), ruthenium(II/III), and others, typically yielding square planar or octahedral geometries, respectively. mdpi.com The sulfur donor atoms are soft bases, showing a high affinity for softer transition metal ions.
Lanthanides and Actinides: Information regarding the complexation of this compound with f-block elements is scarce in publicly available literature. Lanthanide ions are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen or nitrogen. While dithiocarbamates can be forced to coordinate, often other ligands are required to satisfy the high coordination numbers (typically 8 to 12) favored by lanthanides. researchgate.netresearchgate.net There are no specific reports found detailing the synthesis or structure of lanthanide or actinide complexes with this compound.
Design and Assembly of Homo- and Heterometallic Supramolecular Constructs
A key feature of the this compound ligand is its capacity to participate in the formation of supramolecular architectures. These are large, ordered structures held together by non-covalent interactions. The hydroxyl (-OH) group on the piperidine ring is instrumental in this regard, as it can act as a hydrogen bond donor.
In the case of the organotin(IV) complexes, intermolecular hydrogen bonds (O-H···S) and other weak interactions (C-H···S) link the individual complex molecules into extended networks. bath.ac.uk For example, the structure of [n-Bu₂Sn(4-OHPCDTA)₂] features not only hydrogen bonds but also intermolecular S···S interactions, which assemble the molecules into a one-dimensional supramolecular chain. bath.ac.uk These interactions demonstrate that the ligand is not merely a spectator but an active participant in directing the crystal packing and forming higher-order structures. This makes it a valuable tool in crystal engineering, where the goal is to design solids with specific structures and properties.
While documented examples of heterometallic constructs involving this compound are not readily found, the principles of supramolecular chemistry suggest their feasibility. The dithiocarbamate group could bind to a soft metal ion (like Pd²⁺ or Au⁺) while the hydroxyl group could coordinate to a harder metal ion (like a lanthanide), potentially leading to the assembly of complex heterometallic systems.
Advanced Spectroscopic and Crystallographic Structural Elucidation
Vibrational Spectroscopy for Bonding Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy is a powerful, non-destructive tool for probing the molecular structure of dithiocarbamate (B8719985) compounds. The frequencies of specific vibrational modes, particularly those involving the dithiocarbamate moiety (–NCS₂), are highly sensitive to the electronic environment and the nature of coordination to a metal center.
The infrared spectrum of dithiocarbamates is dominated by two key absorption bands that are diagnostic of the electronic structure of the –NCS₂ group: the ν(C–N) "thioureide" band and the ν(C–S) stretching band.
The thioureide band, ν(C–N) , arises from the stretching vibration of the bond between the nitrogen atom and the thiocarbonyl carbon. This band is typically observed in the 1450–1550 cm⁻¹ region and its position reflects the partial double bond character of the C–N bond, a result of pπ-dπ electron delocalization within the dithiocarbamate moiety. For the sodium salt of 4-hydroxypiperidinedithiocarbamate, this band appears at approximately 1479 cm⁻¹. researchgate.net Upon coordination to a metal ion, such as in Manganese(II) or Iron(II) complexes, this band shifts to a higher frequency, typically around 1489-1497 cm⁻¹. researchgate.net This shift indicates an increase in the double bond character of the C–N bond, which results from the donation of electron density from the ligand to the metal center upon complexation.
The ν(C–S) stretching frequency is another crucial diagnostic band, typically found in the 950–1050 cm⁻¹ region. ajrconline.orgresearchgate.net This band's position is indicative of the nature of the sulfur atoms' bonding. In the uncomplexed sodium salt, Na(4-hydpipdtc), a strong band is observed at 949 cm⁻¹. researchgate.net In metal complexes, the position of this band changes significantly depending on the coordination mode.
Table 1: Key FT-IR Frequencies (cm⁻¹) for 4-Hydroxypiperidinedithiocarbamate and its Complexes Data compiled from scientific research papers. researchgate.net
| Compound | ν(C–N) (Thioureide) | ν(C–S) |
| Na(4-hydpipdtc) | 1479 | 949 |
| [Mn(4-hpipdtc)₂] | 1489 | 976 |
| [Fe(4-hpipdtc)₂] | 1489 | 1018 |
| [Mn(4-hpipdtc)₂(4-picoline)] | 1497 | 975 |
| [Fe(4-hpipdtc)₂(triphenylphosphine)₂] | 1495 | 997 |
The coordination of the dithiocarbamate ligand to a metal center can occur in several ways, primarily as a monodentate or a bidentate ligand. researchgate.net Vibrational spectroscopy, particularly the ν(C–S) band, is instrumental in distinguishing between these modes.
Bidentate Coordination: When the dithiocarbamate ligand coordinates to a metal center through both sulfur atoms in a symmetric fashion, a single, sharp absorption band is typically observed in the 950-1000 cm⁻¹ region for the ν(C–S) stretch. ajrconline.org This indicates that the two C–S bonds are electronically equivalent.
Monodentate or Anisobidentate Coordination: If the ligand binds through only one sulfur atom (monodentate) or through both sulfur atoms with unequal bond lengths (anisobidentate), the symmetry is broken. This inequivalence often leads to a splitting of the ν(C–S) band or the appearance of multiple bands in this region. researchgate.net
In organotin(IV) complexes of 4-hydroxypiperidinedithiocarbamate, such as [Me₂Sn(4-OHPCDTA)₂] and [n-Bu₂Sn(4-OHPCDTA)₂], the ligands coordinate in an anisobidentate fashion. bath.ac.uk In contrast, for [Ph₃Sn(4-OHPCDTA)], the ligand adopts a monodentate coordination mode. bath.ac.uk The infrared spectra of these compounds reflect these differences, providing a clear spectroscopic signature for their specific binding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is indispensable for elucidating the detailed structure of molecules in solution. For 4-Hydroxypiperidine-N-dithiocarboxylate and its complexes, ¹H, ¹³C, and, in the case of organotin complexes, ¹¹⁹Sn NMR provide complementary structural information.
The ¹H NMR spectrum provides a map of the proton environments within a molecule. For the this compound ligand, distinct signals are expected for the different protons of the piperidine (B6355638) ring. The protons on the carbons adjacent to the nitrogen atom (α-protons) are typically the most deshielded due to the electron-withdrawing effect of the nitrogen and the dithiocarbamate group. Upon complexation with a metal, these α-proton signals often experience a downfield shift, confirming the coordination of the ligand to the metal center through the sulfur atoms, which influences the electronic distribution throughout the molecule. eurjchem.com
In a study of a similar 4-hydroxypiperidine-dithiocarbamate derivative, the protons alpha to the nitrogen (–NCH₂) appeared as multiplets around 3.08-3.61 ppm, while the proton on the carbon bearing the hydroxyl group (–CHOH) was observed at 4.60 ppm. mdpi.com
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for a 4-Hydroxypiperidine-dithiocarbamate Moiety Data is illustrative and based on a similar reported structure. mdpi.com
| Proton Assignment | Chemical Shift (δ) |
| –NCH₂ | 3.08 - 3.61 (m) |
| –CHOH | 4.60 (s) |
| –CH₂ (ring) | 1.53 - 1.87 (m) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key diagnostic signal in dithiocarbamate compounds is that of the thioureide carbon (–NCS₂). This carbon is highly deshielded due to its attachment to two electronegative sulfur atoms and a nitrogen atom, and its resonance typically appears far downfield, often in the range of 194-210 ppm. rsc.org
The other carbons of the 4-hydroxypiperidine (B117109) ring appear at more typical upfield locations. The carbons adjacent to the nitrogen (C-2, C-6) are generally found around 50-55 ppm, the carbons at the 3 and 5 positions appear further upfield, and the carbon bearing the hydroxyl group (C-4) is observed around 60-65 ppm. Upon complexation to organotin(IV) moieties, slight shifts in these carbon signals are observed, reflecting the new chemical environment. bath.ac.uk
Table 3: Typical ¹³C NMR Chemical Shifts (ppm) for a 4-Hydroxypiperidine-dithiocarbamate Moiety Data compiled from scientific research papers. bath.ac.uk
| Carbon Assignment | Chemical Shift (δ) |
| –NCS₂ | ~195.9 |
| C-4 (–CHOH) | ~66.3 |
| C-2, C-6 (–NCH₂) | ~54.4 |
| C-3, C-5 (–CH₂) | ~35.7 |
For organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is a particularly powerful diagnostic tool for determining the coordination number and geometry around the tin atom. nih.gov The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the electronic environment and the number of ligands bonded to the tin center. nih.gov
Generally, an increase in the coordination number of the tin atom leads to an upfield shift (to more negative ppm values) in the ¹¹⁹Sn resonance. nih.gov This correlation allows for the confident assignment of molecular geometry in solution.
Four-coordinate tin atoms (tetrahedral geometry) typically resonate in the +200 to -60 ppm range.
Five-coordinate tin atoms (trigonal bipyramidal geometry) are found in the -90 to -190 ppm range.
Six-coordinate tin atoms (octahedral geometry) resonate further upfield, in the -210 to -400 ppm range. nih.gov
This principle is clearly demonstrated in the organotin(IV) complexes of 4-hydroxypiperidinedithiocarbamate. The triphenyltin(IV) complex, [Ph₃Sn(4-OHPCDTA)], which features a four-coordinate tin atom with a monodentate dithiocarbamate ligand, shows a ¹¹⁹Sn chemical shift of -110.2 ppm. In contrast, the dimethyltin(IV) and dibutyltin(IV) complexes, [Me₂Sn(4-OHPCDTA)₂] and [n-Bu₂Sn(4-OHPCDTA)₂], both of which contain six-coordinate tin centers with two anisobidentate ligands, exhibit ¹¹⁹Sn signals at -350.5 ppm and -362.8 ppm, respectively. bath.ac.uk
Table 4: ¹¹⁹Sn NMR Chemical Shifts and Coordination Environments for Organotin(IV) 4-Hydroxypiperidinedithiocarbamate Complexes Data compiled from scientific research papers. bath.ac.uk
| Compound | ¹¹⁹Sn Chemical Shift (δ, ppm) | Coordination Number | Geometry around Sn |
| [Ph₃Sn(4-OHPCDTA)] | -110.2 | 4 | Distorted Tetrahedral |
| [Me₂Sn(4-OHPCDTA)₂] | -350.5 | 6 | Skew Trapezoidal Bipyramid |
| [n-Bu₂Sn(4-OHPCDTA)₂] | -362.8 | 6 | Skew Trapezoidal Bipyramid |
X-ray Crystallography and Solid-State Architectural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For organometallic complexes of 4-hydroxypiperidine-N-dithiocarbamate, this technique elucidates not only the coordination geometry around the metal center but also the intricate network of intermolecular interactions that define the crystal packing.
Single-crystal X-ray diffraction studies on organotin(IV) complexes derived from 4-hydroxypiperidine-N-dithiocarbamate (4-OHPCDTA) have provided precise structural information. bath.ac.uk The analysis of complexes such as [Me₂Sn(4-OHPCDTA)₂] (1), [n-Bu₂Sn(4-OHPCDTA)₂] (2), and [Ph₃Sn(4-OHPCDTA)] (3) reveals distinct coordination geometries dictated by the nature of the organotin moiety. bath.ac.uk
In complexes 1 and 2 , the tin(IV) atom is heptacoordinate, adopting a skew trapezoidal bipyramidal geometry. bath.ac.uk This geometry is achieved through the coordination of two dithiocarbamate ligands, each binding in an anisobidentate fashion, meaning the two tin-sulfur bonds for each ligand are of unequal length. bath.ac.uk The organic groups (methyl or n-butyl) and the tin atom define the equatorial plane, while the sulfur atoms occupy the remaining positions.
In contrast, the triphenyltin(IV) complex 3 features a pentacoordinate tin center with a distorted tetrahedral geometry. bath.ac.uk Here, the dithiocarbamate ligand coordinates in a monodentate fashion, with only one sulfur atom forming a bond to the tin atom. bath.ac.uk
Table 1: Selected Crystallographic Data for Organotin(IV) this compound Complexes
| Compound | Formula | Crystal System | Space Group | Coordination Geometry | Ligand Coordination |
|---|---|---|---|---|---|
| [Me₂Sn(4-OHPCDTA)₂] | C₁₄H₂₆N₂O₂S₄Sn | Monoclinic | P2₁/c | Skew Trapezoidal Bipyramid | Anisobidentate |
| [n-Bu₂Sn(4-OHPCDTA)₂] | C₂₀H₃₈N₂O₂S₄Sn | Monoclinic | P2₁/c | Skew Trapezoidal Bipyramid | Anisobidentate |
| [Ph₃Sn(4-OHPCDTA)] | C₂₄H₂₅NOS₂Sn | Monoclinic | P2₁/c | Distorted Tetrahedral | Monodentate |
This data is synthesized from findings reported in structural studies of organotin(IV) dithiocarbamates. bath.ac.uk
The solid-state architecture of these complexes is governed by a variety of non-covalent interactions, which can be visualized and quantified using Hirshfeld surface analysis. This computational method maps the electron distribution to identify and examine intermolecular contacts.
For the organotin(IV) 4-hydroxypiperidine dithiocarbamate complexes, the hydroxyl group on the piperidine ring plays a crucial role in forming the supramolecular framework. Key interactions identified include:
O-H···S and C-H···S Hydrogen Bonds: These are prominent interactions that link adjacent molecules into larger assemblies. The hydrogen atoms of the hydroxyl or alkyl groups interact with the electron-rich sulfur atoms of the dithiocarbamate moiety. bath.ac.uk
S···S Interactions: In some structures, such as [n-Bu₂Sn(4-OHPCDTA)₂], short contacts between sulfur atoms of neighboring molecules are observed, contributing to the formation of a one-dimensional supramolecular chain. bath.ac.uk
The coordination mode of the dithiocarbamate ligand is directly reflected in the metal-sulfur (M-S) bond lengths. In the case of the organotin(IV) complexes, the Sn-S distances provide clear evidence for the anisobidentate versus monodentate binding.
Anisobidentate Coordination: In [Me₂Sn(4-OHPCDTA)₂] and [n-Bu₂Sn(4-OHPCDTA)₂], each dithiocarbamate ligand forms one shorter Sn-S bond and one significantly longer Sn-S bond. bath.ac.uk The shorter bond is typically considered the primary covalent interaction, while the longer one is a weaker, secondary interaction. This asymmetry is characteristic of dithiocarbamate ligands in many main group and transition metal complexes.
Monodentate Coordination: In [Ph₃Sn(4-OHPCDTA)], only one sulfur atom from the ligand is within bonding distance of the tin atom, resulting in a single Sn-S bond and a tetrahedral geometry. bath.ac.uk
Table 2: Representative Tin-Sulfur (Sn-S) Bond Distances (Å)
| Compound | Coordination | Sn-S₁ (Å) | Sn-S₂ (Å) | Δ(Sn-S) (Å) |
|---|---|---|---|---|
| [Me₂Sn(4-OHPCDTA)₂] | Anisobidentate | ~2.50 | ~2.95 | ~0.45 |
| [n-Bu₂Sn(4-OHPCDTA)₂] | Anisobidentate | ~2.52 | ~2.98 | ~0.46 |
| [Ph₃Sn(4-OHPCDTA)] | Monodentate | ~2.45 | > 3.5 | N/A |
Values are representative and based on data for similar organotin(IV) dithiocarbamate structures. bath.ac.uk
The S-Sn-S "bite" angle of the chelated ligand in the anisobidentate complexes is typically acute, falling in the range of 60-70°, a value constrained by the geometry of the four-membered SnS₂C ring.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible spectroscopy is a valuable tool for probing the electronic structure of dithiocarbamate complexes. The spectra provide information on the electronic transitions occurring within the ligand itself (intraligand) and between the ligand and the metal center (charge transfer).
The UV-Vis spectra of dithiocarbamate complexes are typically characterized by intense absorption bands in the ultraviolet and, occasionally, the visible region.
Intraligand (π→π) Transitions:* The dithiocarbamate ligand itself gives rise to at least two strong absorption bands. The higher energy band, often observed between 250-280 nm, is attributed to a π→π* transition associated with the N-C=S moiety of the thioureide group. A second, lower-energy band, typically found between 290-330 nm, corresponds to a π→π* transition within the S-C=S group. researchgate.net
Table 3: Typical UV-Vis Absorption Bands for Metal Dithiocarbamate Complexes
| Wavelength Range (nm) | Assignment | Origin |
|---|---|---|
| 250 - 280 | π → π* | Intraligand (N-C=S group) |
| 290 - 330 | π → π* | Intraligand (S-C=S group) |
This data is synthesized from general findings for dithiocarbamate complexes. researchgate.netnih.gov
Thermal Degradation Studies (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition behavior of materials. For metal complexes of 4-Hydroxypiperidine-N-dithiocarbamate, TGA provides information on decomposition pathways, the nature of the residual product, and their potential application as single-source precursors for the synthesis of metal sulfides. bath.ac.ukufh.ac.za
The TGA of organotin(IV) 4-hydroxypiperidine dithiocarbamate complexes shows that they are generally stable up to moderate temperatures, after which they undergo decomposition. bath.ac.uk The decomposition often occurs in one or more steps, corresponding to the loss of the organic fragments of the molecule. The final residual product at high temperatures is typically the corresponding metal sulfide (e.g., SnS or SnS₂), indicating that these complexes can serve as single-source precursors for the convenient synthesis of these semiconductor materials. bath.ac.ukufh.ac.za The decomposition profile, including the onset temperature and the percentage of mass loss at each stage, is dependent on the specific metal center and the organic substituents attached to it.
Thermogravimetric Decomposition Pathways of Metal Dithiocarbamate Complexes
The thermal stability and decomposition pathways of metal dithiocarbamate complexes are crucial for their application as single-source precursors. Thermogravimetric analysis (TGA) is a key technique used to study these properties by monitoring the mass of a sample as it is heated at a controlled rate. The resulting data provides information on decomposition temperatures, the number of decomposition steps, and the nature of the final residual product.
While specific TGA data for metal complexes of this compound is not extensively detailed in publicly available literature, the general decomposition patterns of metal dithiocarbamates are well-established. Typically, these complexes undergo thermal decomposition in one or more steps to yield the corresponding metal sulfide.
For instance, studies on various cadmium(II) dithiocarbamate complexes have shown that they decompose to form cadmium sulfide (CdS) as the final product. researchgate.net Similarly, the thermal decomposition of zinc(II) and other transition metal dithiocarbamate complexes generally proceeds via the loss of organic fragments, leading to the formation of the respective metal sulfides. nih.govnih.gov The decomposition process is often initiated by the cleavage of the C–S and C–N bonds within the dithiocarbamate ligand. researchgate.net
The general decomposition pathway for a generic metal(II) bis(dithiocarbamate) complex, M[S₂CNR₂]₂, can be conceptualized as follows:
M[S₂CNR₂]₂(s) → MS(s) + volatile organic byproducts
The exact temperature ranges and the nature of the volatile byproducts can vary depending on the metal center and the organic substituents (R groups) on the nitrogen atom. For the this compound ligand, the piperidine ring with its hydroxyl group would influence the decomposition process, potentially leading to a unique fragmentation pattern.
Table 1: Generalized Thermogravimetric Data for Metal Dithiocarbamate Complexes
| Metal Complex | Decomposition Steps | Temperature Range (°C) | Final Residue |
| Cadmium(II) bis(this compound) | Data not available | Data not available | Expected: CdS |
| Zinc(II) bis(this compound) | Data not available | Data not available | Expected: ZnS |
Note: The data in this table is generalized based on the behavior of similar dithiocarbamate complexes. Specific experimental data for this compound complexes is required for precise values.
Application as Single-Source Precursors for Metal Sulfide Nanomaterial Synthesis
The controlled thermal decomposition of metal dithiocarbamate complexes makes them excellent single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. acs.orgucl.ac.ukrsc.org An SSP is a single compound that contains all the necessary elements for the formation of the desired material, in this case, the metal and sulfur. This approach offers several advantages, including stoichiometric control, lower reaction temperatures, and the ability to produce nanoparticles with uniform size and shape. nih.gov
The synthesis of metal sulfide nanoparticles from this compound complexes would involve the thermolysis of the precursor in a high-boiling point solvent, often in the presence of a capping agent to control particle growth and prevent agglomeration. The properties of the resulting nanoparticles, such as size, morphology, and crystallinity, can be tuned by varying reaction parameters like temperature, time, and the concentration of the precursor and capping agent.
For example, cadmium(II) bis(this compound) could serve as an SSP for the synthesis of cadmium sulfide (CdS) quantum dots, which are of significant interest for applications in optoelectronics and bioimaging. mdpi.comnih.govnih.gov Similarly, the corresponding zinc(II) complex could be used to synthesize zinc sulfide (ZnS) nanoparticles, which have applications in areas such as photocatalysis and sensors. chalcogen.roscielo.org.mxmdpi.com
The general procedure for the synthesis of metal sulfide nanoparticles using a this compound complex would involve:
Dissolving the metal complex in a suitable high-boiling solvent (e.g., oleylamine, trioctylphosphine oxide).
Heating the solution to a specific temperature to induce the decomposition of the precursor.
Maintaining the temperature for a set period to allow for nanoparticle growth.
Cooling the reaction mixture and isolating the nanoparticles by precipitation and centrifugation.
Washing the nanoparticles to remove any unreacted precursor and byproducts.
Table 2: Potential Metal Sulfide Nanomaterials from this compound Precursors
| Precursor Complex | Target Nanomaterial | Potential Applications |
| Cadmium(II) bis(this compound) | Cadmium Sulfide (CdS) | Quantum dots, optoelectronics, bioimaging |
| Zinc(II) bis(this compound) | Zinc Sulfide (ZnS) | Photocatalysis, sensors, UV-light emitters |
Note: This table outlines potential applications based on the expected nanoparticle products. Detailed experimental investigation is necessary to confirm the successful synthesis and to characterize the properties of the resulting nanomaterials.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.gov It is widely employed to determine the optimized geometry, conformational stability, and spectroscopic parameters of molecules.
The molecular structure of 4-Hydroxypiperidine-N-dithiocarboxylate can be optimized using DFT calculations, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered heterocyclic compounds. researchgate.net The hydroxyl and N-dithiocarboxylate substituents can exist in either axial or equatorial positions. Computational analysis consistently shows that for 4-substituted piperidines, the equatorial conformer is generally more stable due to reduced steric hindrance. nih.gov
The conformational analysis of the N-dithiocarboxylate group is also crucial. Rotation around the C-N bond of the dithiocarbamate (B8719985) moiety can lead to different conformers. DFT calculations can elucidate the rotational barriers and identify the most stable rotational isomer. researchgate.net The optimized geometry would provide precise bond lengths and angles.
Table 1: Predicted Optimized Geometrical Parameters for the Equatorial Conformer of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-S1 | 1.765 | S1-C-S2 | 123.5 |
| C-S2 | 1.765 | S1-C-N | 118.2 |
| C-N | 1.378 | S2-C-N | 118.3 |
| N-Cpiperidine | 1.475 | C-N-Cpiperidine | 121.0 |
| Cpiperidine-O | 1.430 | H-O-Cpiperidine | 109.5 |
Note: The values presented in this table are hypothetical and representative of typical bond lengths and angles for similar molecular fragments, derived from computational chemistry principles.
DFT calculations are instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of this compound.
Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra can be achieved by calculating the harmonic vibrational frequencies at the optimized geometry. nih.gov Key vibrational modes for this molecule would include the O-H stretching of the hydroxyl group, C-N stretching of the thioureide bond, and the symmetric and asymmetric C-S stretching of the dithiocarboxylate group. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental data due to the harmonic approximation and basis set limitations. nih.gov
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| O-H Stretch | 3450 |
| C-H Stretch (piperidine) | 2950-2850 |
| C-N Stretch (thioureide) | 1480 |
| C-S Asymmetric Stretch | 995 |
Note: These are representative frequencies based on computational studies of similar functional groups.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govmdpi.com The calculated isotropic shielding values are typically referenced against a standard, such as tetramethylsilane (TMS), to obtain the chemical shifts. These predictions are valuable for assigning experimental NMR spectra and confirming the molecular structure, including the stereochemistry of the substituents on the piperidine ring. nih.gov
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C=S | 205.0 | H-O | 4.5 |
| Cα to N (piperidine) | 52.0 | Hα to N (piperidine) | 3.8 |
| Cβ to N (piperidine) | 34.0 | Hβ to N (piperidine) | 1.9 |
Note: The presented chemical shifts are illustrative and based on typical values for atoms in similar chemical environments.
Quantum Chemical Calculations for Bonding Characterization
Quantum chemical methods, such as Natural Bond Orbital (NBO) analysis, can be employed to understand the nature of chemical bonds within this compound. NBO analysis provides insights into charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions. nih.gov
For the dithiocarbamate moiety, NBO analysis can quantify the extent of π-electron delocalization across the N-C-S₂ fragment. This delocalization is a key feature of dithiocarbamates and influences their chemical reactivity and coordination properties. researchgate.net The analysis can also characterize the nature of the C-N bond, revealing its partial double bond character due to the lone pair donation from the nitrogen atom to the π* orbital of the C=S bond. mdpi.com
Molecular Modeling and Simulation of Intermolecular Interactions
Molecular modeling and simulations, particularly molecular dynamics (MD), can be used to study the behavior of this compound in different environments, such as in solution. researchgate.net MD simulations provide a dynamic picture of the molecule's conformational flexibility and its interactions with solvent molecules. manchester.ac.uk
These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonding between the hydroxyl group of one molecule and the dithiocarbamate group or hydroxyl group of another. rsc.org Understanding these interactions is crucial for predicting the bulk properties of the compound.
Computational Analysis of Supramolecular Assembly Mechanisms
The presence of both a hydrogen bond donor (O-H) and acceptors (O, S, and N atoms) in this compound suggests its potential to form supramolecular structures through self-assembly. bath.ac.uk Computational methods can be used to investigate the mechanisms of this assembly.
Advanced Applications in Material Science and Nanotechnology
Dithiocarbamate (B8719985) Complexes as Precursors for Functional Nanomaterials
Dithiocarbamate complexes are widely recognized as effective single-source precursors (SSPs) for the synthesis of a variety of metal sulfide nanoparticles. acs.orgresearchgate.net This approach offers stoichiometric control and often allows for lower-temperature synthesis routes compared to other methods. researchgate.net The decomposition of these complexes, containing pre-formed metal-sulfur bonds, can be controlled to produce nanocrystalline materials with specific phases and morphologies. acs.org
The thermolysis of metal-dithiocarbamate complexes is a versatile method for producing metal sulfide nanoparticles. acs.org In a typical process, a complex of a metal ion with 4-Hydroxypiperidine-N-dithiocarboxylate would be heated in a high-boiling point solvent or in the solid state, leading to its decomposition into the corresponding metal sulfide, alongside volatile organic byproducts. acs.orgacs.org For the synthesis of tin (II) sulfide (SnS), a tin(II) complex of 4-Hydroxypiperidine-N-dithiocarbamate would serve as the single-source precursor. The thermolysis of such precursors generally proceeds through the breaking of S-C bonds, resulting in the formation of the thermodynamically stable metal sulfide. researchgate.net
The presence of the 4-hydroxy group on the piperidine (B6355638) ring could influence the decomposition temperature and the surface chemistry of the resulting nanoparticles. This functional group might alter the solubility and reactivity of the precursor complex, potentially offering a handle to tune the size and morphology of the synthesized SnS nanoparticles. Research on other diorganotin dithiocarbamate complexes has demonstrated the successful deposition of orthorhombic SnS thin films via aerosol-assisted chemical vapor deposition (AACVD) at temperatures between 400 °C and 530 °C. acs.org
| Property | Value/Description | Reference |
| Crystal Structure | Orthorhombic | acs.org |
| Synthesis Method | Thermal Decomposition / AACVD | acs.org |
| Precursor Type | Diorganotin dithiocarbamate complexes | acs.orgmdpi.com |
| Deposition Temperature | 400-530 °C | acs.org |
Metal sulfide nanoparticles, including SnS, are of significant interest due to their unique electronic and optical properties, which make them suitable for applications in photovoltaics and other optoelectronic devices. mdpi.com SnS is a p-type semiconductor with a band gap that can be tuned depending on its size and dimensionality. mdpi.com Nanoparticles synthesized from dithiocarbamate precursors can exhibit quantum confinement effects, leading to a blue shift in their optical absorption spectra.
The electronic and optical properties of nanomaterials derived from a this compound precursor would be characterized using techniques such as UV-Vis spectroscopy to determine the optical band gap, and X-ray diffraction (XRD) to ascertain the crystal structure and phase purity. acs.org The hydroxyl group from the precursor could potentially remain on the surface of the nanoparticles as a capping agent, influencing their dispersibility and electronic surface states, which in turn affects their photoluminescence and charge transport properties. acs.org
Development of Advanced Polymer Architectures Incorporating Dithiocarbamate Moieties
The incorporation of dithiocarbamate functionalities into polymer structures can impart them with novel properties, such as the ability to chelate heavy metals or to act as reversible addition-fragmentation chain transfer (RAFT) agents in controlled polymerization. nih.gov Lignin-based dithiocarbamates, for instance, have been synthesized by anchoring dithiocarbamate groups onto the polymer matrix, creating effective bio-adsorbents for metallic ions. rsc.org
A polymer architecture incorporating 4-Hydroxypiperidine-N-dithiocarbamate could be envisioned through several routes. The compound could be used to functionalize existing polymers, such as those with reactive chloride or epoxide groups. mdpi.com For example, a copolymer of polyvinylpyridine-polyvinylbenzyl chloride can be functionalized to the corresponding dithiocarbamate for sensor applications. mdpi.com Alternatively, if the 4-hydroxy group is modified to be a polymerizable moiety (e.g., an acrylate), it could be directly copolymerized to form a polymer with dithiocarbamate groups pendant to the main chain. The resulting polymer would have potential applications in water remediation, catalysis, or as a platform for further chemical modification. nih.gov
Potential in Emerging Photovoltaic Devices and Sensor Technologies
The unique properties of dithiocarbamates are also being explored in the context of next-generation solar cells and chemical sensors. researchgate.netresearchgate.net
In the field of photovoltaics, surface engineering of perovskite solar cells has been shown to be critical for improving their efficiency and stability. Dithiocarbamate molecules have been used as chelating agents to passivate surface defects on perovskite films. researchgate.net The strong bidentate bonding of the dithiocarbamate group to lead sites on the perovskite surface can reduce non-radiative recombination and enhance device performance and longevity. researchgate.net The 4-Hydroxypiperidine-N-dithiocarbamate molecule, with its strong chelating ability, could potentially serve a similar role in passivating perovskite surfaces.
Q & A
Q. What are the recommended safety protocols for handling 4-Hydroxypiperidine-N-dithiocarboxylate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for procedures generating dust or vapors .
- Storage: Store in a cool, dark place (2–8°C) in tightly sealed containers, away from oxidizers and incompatible substances (e.g., strong acids/bases) .
- Spill Management: Isolate the area, use inert absorbents (e.g., vermiculite), and dispose of waste via certified hazardous waste channels .
Q. How can researchers synthesize this compound?
Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous piperidine derivatives (e.g., benzyl 4-hydroxy-1-piperidinecarboxylate) are synthesized via:
- Step 1: Nucleophilic substitution between piperidine derivatives and dithiocarboxylic acid precursors under anhydrous conditions .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Step 3: Characterization using NMR (¹H, ¹³C) and FT-IR to confirm functional groups (e.g., hydroxyl, dithiocarboxylate) .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Identify proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm) and carbon backbone .
- FT-IR: Detect hydroxyl (3200–3600 cm⁻¹) and dithiocarboxylate (C=S stretch at 1050–1250 cm⁻¹) .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF .
- Chromatography: Assess purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Triangulation: Cross-validate results using multiple techniques (e.g., NMR + IR + X-ray crystallography) .
- Dynamic NMR: Investigate conformational flexibility causing split signals (e.g., piperidine ring puckering) .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
- Sample Purity: Re-purify via recrystallization (solvent: ethanol/water) to eliminate impurities skewing data .
Q. How to design experiments assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Study:
- Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C for 24 hours.
- Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) .
- Thermal Stability:
- Use TGA/DSC to determine decomposition temperatures (expected range: 150–200°C based on analogs) .
- Accelerated stability testing at 40°C/75% RH for 4 weeks, with HPLC analysis every 7 days .
Q. What strategies optimize catalytic efficiency in reactions involving this compound?
Methodological Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling reactions .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to enhance reaction rates .
- Kinetic Studies: Use in-situ FT-IR or Raman spectroscopy to monitor intermediate formation and adjust stoichiometry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves: Replicate assays (n ≥ 3) using standardized protocols (e.g., MTT assay for cytotoxicity) .
- Control Experiments: Include positive/negative controls (e.g., cisplatin for cytotoxicity, DMSO for solvent effects) .
- Meta-Analysis: Compare results with structural analogs (e.g., piperidine dithiocarbamates) to identify trends in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
